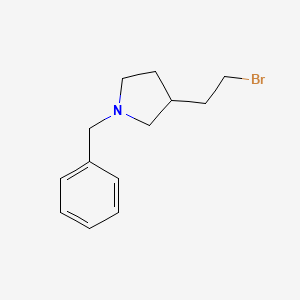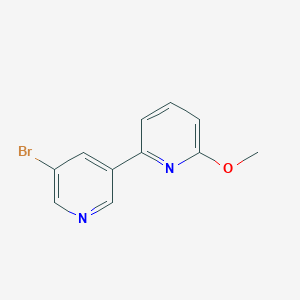
5'-Bromo-6-methoxy-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Bromo-6-methoxy-2,3’-bipyridine: is a bipyridine derivative with the molecular formula C11H9BrN2O . This compound is characterized by the presence of a bromine atom at the 5’ position and a methoxy group at the 6 position on the bipyridine structure . Bipyridine derivatives are known for their coordination properties and are widely used in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Bromo-6-methoxy-2,3’-bipyridine typically involves the bromination of 6-methoxy-2,3’-bipyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of 5’-Bromo-6-methoxy-2,3’-bipyridine may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions: 5’-Bromo-6-methoxy-2,3’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: It can participate in Suzuki, Stille, and Negishi coupling reactions to form more complex bipyridine derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Stille Coupling: Involves the use of organotin compounds and palladium catalysts.
Negishi Coupling: Utilizes organozinc reagents and palladium catalysts.
Major Products Formed:
Substituted Bipyridines: Formed through substitution reactions.
Extended Bipyridine Derivatives: Produced via coupling reactions.
Scientific Research Applications
Chemistry: 5’-Bromo-6-methoxy-2,3’-bipyridine is used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: In biological research, bipyridine derivatives are explored for their ability to interact with DNA and proteins. They are investigated for their potential as therapeutic agents and molecular probes .
Medicine: The compound’s coordination properties make it a candidate for developing metal-based drugs and diagnostic agents. Its derivatives are studied for their anticancer and antimicrobial activities .
Industry: In the industrial sector, 5’-Bromo-6-methoxy-2,3’-bipyridine is used in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism of action of 5’-Bromo-6-methoxy-2,3’-bipyridine primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, making it an effective catalyst or therapeutic agent . The compound can also interact with biological macromolecules, affecting their structure and function .
Molecular Targets and Pathways:
Metal Ions: Coordination with transition metals like palladium, platinum, and copper.
Biological Macromolecules: Interaction with DNA and proteins, potentially leading to changes in their activity.
Comparison with Similar Compounds
6-Bromo-2,2’-bipyridine: Another brominated bipyridine derivative with similar coordination properties.
2-Bromo-6-methylpyridine: A bromopyridine derivative used in similar applications.
Uniqueness: 5’-Bromo-6-methoxy-2,3’-bipyridine is unique due to the presence of both a bromine atom and a methoxy group, which can influence its reactivity and coordination properties. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, and industry .
Properties
CAS No. |
383426-20-8 |
|---|---|
Molecular Formula |
C11H9BrN2O |
Molecular Weight |
265.11 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)-6-methoxypyridine |
InChI |
InChI=1S/C11H9BrN2O/c1-15-11-4-2-3-10(14-11)8-5-9(12)7-13-6-8/h2-7H,1H3 |
InChI Key |
XTSWKEBFDMQAHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



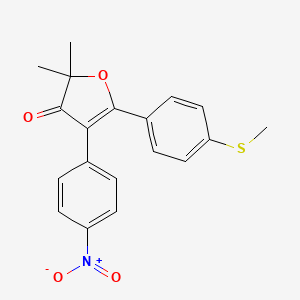

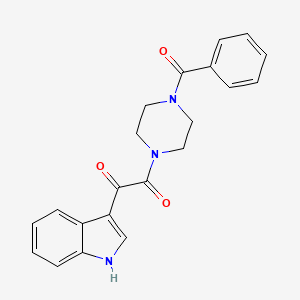
![12-[(Oxan-2-yl)oxy]dodec-3-yn-1-ol](/img/structure/B13973904.png)

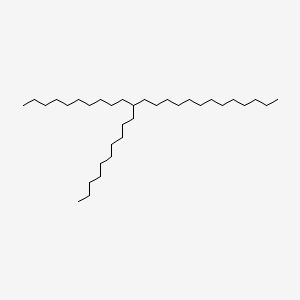
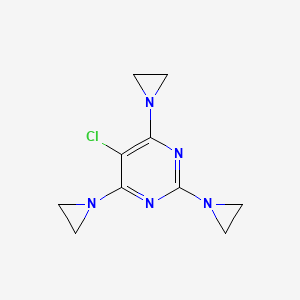



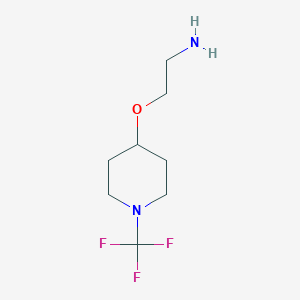
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13973966.png)
